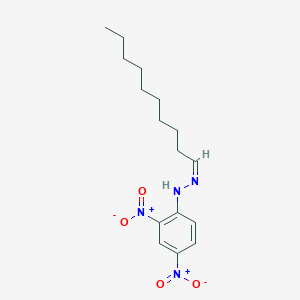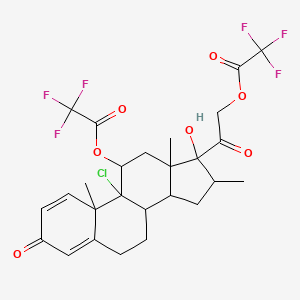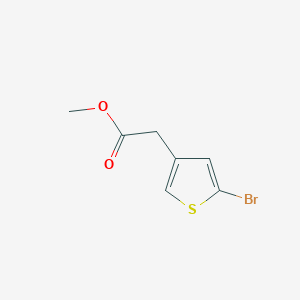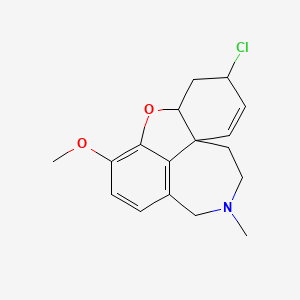
(3alpha)-3-Deoxy-3-chlorogalanthamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha)-3-Deoxy-3-chlorogalanthamin ist ein synthetisches Derivat von Galanthamin, einem Alkaloid, das ursprünglich aus den Zwiebeln der Schneeglöckchenpflanze (Galanthus-Arten) isoliert wurde.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3alpha)-3-Deoxy-3-chlorogalanthamin umfasst typischerweise die Chlorierung von Galanthamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Substitution der Hydroxylgruppe in der 3-Position durch ein Chloratom zu gewährleisten. Gängige Reagenzien, die in diesem Prozess verwendet werden, sind Thionylchlorid (SOCl2) oder Phosphorpentachlorid (PCl5) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan (CH2Cl2).
Industrielle Produktionsmethoden
Die industrielle Produktion von (3alpha)-3-Deoxy-3-chlorogalanthamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und strenger Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und die Bildung von Nebenprodukten zu minimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
(3alpha)-3-Deoxy-3-chlorogalanthamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihre ursprüngliche Alkoholform umwandeln.
Substitution: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(3alpha)-3-Deoxy-3-chlorogalanthamin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf die Enzymaktivität und Proteininteraktionen untersucht.
Medizin: Die Forschung konzentriert sich auf ihren potenziellen Einsatz bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit aufgrund ihrer Fähigkeit, Acetylcholinesterase zu hemmen.
Industrie: Es wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3alpha)-3-Deoxy-3-chlorogalanthamin beinhaltet die Hemmung der Acetylcholinesterase, eines Enzyms, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht die Verbindung die Acetylcholinspiegel und verbessert so die cholinerge Übertragung. Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurologischen Erkrankungen, bei denen cholinerge Defizite beobachtet werden.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha)-3-Deoxy-3-chlorogalanthamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3alpha)-3-Deoxy-3-chlorogalanthamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on enzyme activity and protein interactions.
Medicine: Research focuses on its potential use in treating neurological disorders such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (3alpha)-3-Deoxy-3-chlorogalanthamine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders where cholinergic deficits are observed.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galanthamin: Die Stammverbindung, von der (3alpha)-3-Deoxy-3-chlorogalanthamin abgeleitet ist.
Donepezil: Ein weiterer Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Rivastigmin: Eine ähnliche Verbindung mit einem anderen Wirkmechanismus, die ebenfalls zur Behandlung von Alzheimer eingesetzt wird.
Einzigartigkeit
(3alpha)-3-Deoxy-3-chlorogalanthamin ist einzigartig aufgrund seiner spezifischen Strukturmodifikation, die im Vergleich zu seiner Stammverbindung und anderen ähnlichen Acetylcholinesterase-Hemmern unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
14-chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNIEUBVQRBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
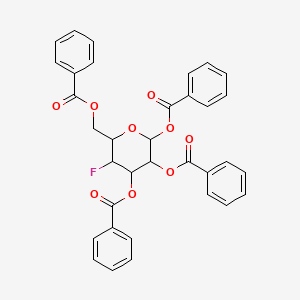
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)


![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)

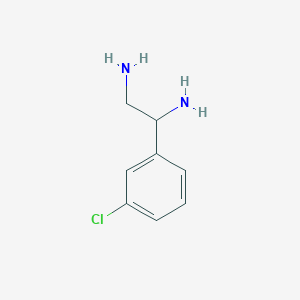

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
